2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
CAS No.: 946225-23-6
Cat. No.: VC11920603
Molecular Formula: C17H20ClN5O3S
Molecular Weight: 409.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946225-23-6 |
|---|---|
| Molecular Formula | C17H20ClN5O3S |
| Molecular Weight | 409.9 g/mol |
| IUPAC Name | 2-chloro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
| Standard InChI | InChI=1S/C17H20ClN5O3S/c18-15-5-2-1-4-14(15)16(24)19-8-13-27(25,26)23-11-9-22(10-12-23)17-20-6-3-7-21-17/h1-7H,8-13H2,(H,19,24) |
| Standard InChI Key | GOYJLXRYARWGTP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |
Introduction
The compound 2-Chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic organic molecule that belongs to the class of sulfonamide derivatives. These compounds are widely studied due to their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and anti-inflammatory agents. The unique structural features of this compound, including the benzamide backbone and the pyrimidinyl-piperazine moiety, provide opportunities for diverse biological interactions.
Structural Overview
| Property | Details |
|---|---|
| IUPAC Name | 2-Chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide |
| Molecular Formula | C16H18ClN5O3S |
| Molecular Weight | 395.87 g/mol |
| Key Functional Groups | Chlorobenzamide, Sulfonamide, Pyrimidine, Piperazine |
The compound's structure includes:
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A benzamide core substituted with a chlorine atom at the ortho-position.
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A sulfonamide linkage connecting the benzamide to a pyrimidine-substituted piperazine ring.
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An ethyl spacer between the sulfonamide and benzamide groups.
Synthesis Pathway
The synthesis of 2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves:
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Step 1: Preparation of Benzoyl Chloride Derivative
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Chlorination of benzoyl chloride to introduce the ortho-chlorine atom.
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Step 2: Formation of Sulfonamide Linkage
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Reaction between a sulfonyl chloride derivative and an ethylenediamine intermediate.
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Step 3: Coupling with Pyrimidinyl Piperazine
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The final step involves nucleophilic substitution between the sulfonamide and pyrimidinyl-piperazine moiety under basic conditions.
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Biological Activity
Sulfonamides like this compound are known for their pharmacological properties:
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Antimicrobial Activity: Sulfonamides inhibit folate synthesis in bacteria by mimicking para-aminobenzoic acid (PABA).
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Potential Anticancer Applications: The combination of benzamides and sulfonamides has shown promise in targeting specific cancer pathways.
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Anti-inflammatory Effects: Modulation of inflammatory mediators through interaction with enzymes like cyclooxygenase (COX).
Applications in Medicinal Chemistry
This compound's unique structure makes it a candidate for:
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Drug discovery programs targeting bacterial infections.
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Development of enzyme inhibitors, particularly those involving sulfonamide-binding pockets.
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Exploration as a scaffold for multi-target drugs due to its modular architecture.
Research Gaps and Future Directions
While sulfonamides have been extensively studied, further research is needed to:
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Evaluate the pharmacokinetics and bioavailability of this specific compound.
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Investigate its toxicity profile across various biological systems.
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Explore its potential as a lead compound for multi-drug-resistant bacterial strains.
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